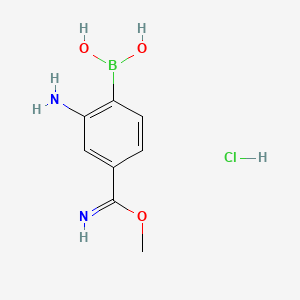

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride

説明

Chemical Taxonomy within Arylboronic Acid Family

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride belongs to the broader classification of arylboronic acids, which are organic compounds featuring a boron atom covalently bonded to an aromatic carbon framework. Within this family, the compound represents a highly substituted phenylboronic acid derivative, characterized by the presence of both amino and imino(methoxy)methyl substituents on the aromatic ring. The systematic classification places this molecule within the organoborane category, specifically as a boronic acid derivative where the boron center maintains its characteristic B(OH)2 functionality.

The compound's classification can be further refined within the arylboronic acid taxonomy. Unlike simple phenylboronic acid, which serves as the parent compound in this family, this derivative incorporates multiple functional groups that significantly alter its chemical behavior and potential applications. The presence of the amino group at the 2-position and the imino(methoxy)methyl substituent at the 4-position creates a pattern of electronic distribution that distinguishes it from other commonly studied arylboronic acids such as 4-methoxyphenylboronic acid or 4-bromophenylboronic acid.

The molecular structure exhibits the characteristic features of boronic acids, including the trigonal planar geometry around the boron center under neutral conditions. The Lewis acidic nature of the boron atom, combined with the electron-donating properties of the amino substituent and the unique electronic characteristics of the imino(methoxy)methyl group, creates a complex electronic environment that influences both the acidity and reactivity of the boronic acid functionality. This structural complexity positions the compound within a specialized subset of multifunctional arylboronic acids that have gained increasing attention in recent synthetic methodology development.

Historical Context of Boronic Acid Development

The development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational discovery established the groundwork for what would eventually become one of the most important classes of organometallic compounds in modern synthetic chemistry. The historical progression from Frankland's initial ethylboronic acid synthesis to the contemporary development of complex derivatives like this compound reflects the continuous evolution of synthetic methodologies and the growing understanding of boron chemistry.

The significance of boronic acids in organic synthesis became particularly pronounced with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction. This advancement transformed boronic acids from laboratory curiosities into essential building blocks for complex molecule construction. The recognition of boronic acids as versatile synthetic intermediates led to increased interest in developing functionalized derivatives that could provide enhanced selectivity and reactivity in various chemical transformations.

Recent developments in boronic acid synthesis have focused on addressing the historical challenges associated with preparing these compounds from abundant starting materials. A significant breakthrough was reported by researchers at The Scripps Research Institute, who developed a novel decarboxylative borylation method that allows for the conversion of carboxylic acids directly into boronic acids and related compounds. This methodology represents a paradigm shift in boronic acid synthesis, as carboxylic acids are among the most abundant and structurally diverse organic compounds available.

The evolution toward more complex boronic acid derivatives, such as the compound under discussion, reflects the growing demand for specialized reagents in pharmaceutical development and advanced materials research. The incorporation of multiple functional groups within a single boronic acid framework represents a contemporary approach to molecular design that seeks to maximize synthetic utility while maintaining the inherent advantages of boronic acid chemistry.

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research stems from its unique combination of functional groups that enable diverse applications across multiple research domains. The compound's structural features make it particularly valuable in bioconjugation processes, where researchers utilize its boronic acid functionality to attach biomolecules to surfaces or other compounds, thereby enhancing drug delivery systems. This application leverages the reversible covalent bond formation capability of boronic acids with diol-containing biomolecules, a property that has become increasingly important in developing targeted therapeutic approaches.

In analytical chemistry, the compound plays a significant role in detection methodologies, particularly for sugars and other biomolecules that contain vicinal diol groups. The ability of boronic acids to form reversible covalent complexes with such compounds, with binding constants typically in the range of 10^-6 to 10^-7 M for glycoproteins, makes them invaluable for developing sensitive analytical methods. The enhanced binding affinity achieved through multivalent interactions has enabled the detection of trace biomolecules at concentrations as low as 2 × 10^-15 M, demonstrating the exceptional sensitivity that can be achieved with properly designed boronic acid derivatives.

The compound's utility extends to organic synthesis applications, where it serves as a valuable reagent in cross-coupling reactions essential for developing new materials and complex molecules. The presence of multiple functional groups allows for sequential or orthogonal functionalization strategies, providing synthetic chemists with enhanced flexibility in molecular construction. This versatility is particularly important in pharmaceutical development, where the compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and diabetes.

Research into boronic acid-based sensors has revealed the unique properties that make compounds like this particularly suitable for molecular recognition applications. The combination of Lewis acidic boronic acid functionality with nucleophilic amino groups creates opportunities for developing sensors with enhanced selectivity and sensitivity. Studies have demonstrated that the incorporation of multiple boronic acid moieties into polymer frameworks can significantly increase binding affinity toward target analytes, a principle that could potentially be extended to derivatives of this compound.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in boronic acid chemistry, with particular emphasis on developing multifunctional derivatives for specialized applications. Contemporary research efforts have increasingly focused on understanding the relationship between structural modifications and functional properties, leading to more rational approaches to designing boronic acid derivatives with enhanced performance characteristics.

Recent investigations into boronic acid catalysis have revealed new possibilities for utilizing these compounds as catalysts for direct hydroxyl group activation and transformation. This emerging field, known as boronic acid catalysis, represents a significant departure from traditional applications and positions compounds like the subject molecule as potential catalysts for sustainable chemical transformations. The development of electron-deficient arylboronic acids for catalytic applications has demonstrated that subtle structural modifications can dramatically influence catalytic activity, suggesting that the unique substitution pattern in this compound may offer unexplored catalytic opportunities.

| Research Area | Key Developments | Potential Applications |

|---|---|---|

| Bioconjugation | Enhanced drug delivery systems | Pharmaceutical development |

| Analytical Chemistry | Trace biomolecule detection | Clinical diagnostics |

| Catalysis | Direct hydroxyl activation | Green chemistry |

| Materials Science | Advanced sensor development | Environmental monitoring |

Current pharmaceutical research has identified boronic acid derivatives as promising candidates for developing proteasome inhibitors, with bortezomib serving as a notable example of successful clinical application. The structural features present in this compound, particularly the amino functionality and aromatic substitution pattern, suggest potential for similar therapeutic applications. Research groups are actively investigating how different substitution patterns on arylboronic acids influence their biological activity and selectivity toward specific protein targets.

The field of materials science has embraced boronic acid chemistry for developing responsive materials and sensors. Recent work has demonstrated that boronic acid-functionalized magnetic nanoparticles can achieve unprecedented selectivity for glycoprotein enrichment, with dissociation constants in the 10^-6 to 10^-7 M range representing the highest affinity reported for boronic acid-functionalized materials applicable to glycoproteomic analysis. These developments suggest that the compound under discussion could find applications in similar high-performance separation and analysis systems.

Contemporary research initiatives are also exploring the potential of boronic acids in addressing environmental challenges, particularly in developing sensors for detecting environmental contaminants and in creating materials for selective removal of pollutants. The multifunctional nature of this compound positions it as a candidate for such applications, where the combination of Lewis acidic and basic functionalities could provide enhanced selectivity for specific target molecules.

特性

IUPAC Name |

[2-amino-4-(C-methoxycarbonimidoyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,11-13H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJBXNLUTWEQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=N)OC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675409 | |

| Record name | {2-Amino-4-[imino(methoxy)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-29-5 | |

| Record name | {2-Amino-4-[imino(methoxy)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 2-amino-4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The imino group can be reduced to form the corresponding amine.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.

科学的研究の応用

Chemistry

In chemistry, (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used as a probe to study enzyme activity and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit proteases and other enzymes makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

作用機序

The mechanism of action of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.

類似化合物との比較

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in substituents, which influence reactivity, solubility, and biological activity. Key examples include:

Key Observations :

Key Differences :

- The target compound’s synthesis emphasizes salt formation for stability, whereas Schiff base derivatives (e.g., B4) require prolonged reflux and yield crystalline products .

- Commercial availability of analogs like 380430-55-7 ensures accessibility but may involve impurities (e.g., anhydrides) affecting reproducibility .

Key Insights :

- The target compound’s imino(methoxy)methyl group may mimic natural ligands, enhancing receptor binding compared to simpler analogs .

- Boronic acids with phenoxy methyl substituents (e.g., ) show potent antifungal activity, suggesting substituent-dependent biological targeting.

Physical Properties and Solubility

生物活性

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the compound's biological activity, supported by case studies and research findings.

The compound has the following molecular formula: C8H11BClNO4, which includes a boronic acid functional group that is known for its ability to interact with various biological targets. The presence of the imino and methoxy groups enhances its reactivity and potential biological efficacy.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer activity of several boronic compounds, including derivatives similar to this compound. The findings showed:

- Cell Viability : At concentrations of 0.5 to 5 µM, the compound reduced cell viability in prostate cancer cells (PC-3) significantly, with viability dropping to 33% at 5 µM compared to control groups .

- Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been extensively studied. This compound demonstrated effectiveness against various bacterial strains:

- Inhibition Zones : In antimicrobial assays, inhibition zones ranged from 7 to 13 mm against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Comparative Efficacy : Similar boronic compounds have shown comparable antimicrobial activity, highlighting the potential of this class of compounds in treating infections caused by resistant strains .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound was tested alongside other boronic acid derivatives for antioxidant activity using methods such as DPPH and ABTS assays:

- Results : The antioxidant activity was significant, demonstrating efficacy comparable to standard antioxidants like α-Tocopherol and BHT .

Case Studies

- Prostate Cancer Treatment : A study involving PC-3 cells treated with various concentrations of boronic acids indicated that these compounds could serve as potential therapeutic agents in prostate cancer due to their selective toxicity towards cancer cells while sparing healthy fibroblast cells .

- Antimicrobial Resistance : Research on the use of boronic acids in combating biofilm formation by Pseudomonas aeruginosa highlighted their role in addressing antibiotic resistance, suggesting that these compounds could be integrated into novel treatment regimens for chronic infections .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. For example, β-amino-boronates can be deprotected under acidic conditions using methyl boronic acid to yield the hydrochloride salt . Key factors include:

- Temperature : Reactions are often conducted under reflux (60–80°C) to enhance kinetics.

- pH : Acidic conditions (pH 2–4) stabilize the boronic acid moiety during deprotection.

- Solvent : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates.

- Yield Optimization : Monitoring via TLC or HPLC ensures intermediate purity, with typical yields ranging from 65–85% .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the boronic acid group and imino(methoxy)methyl substitution. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the boron signal is observed near δ 30 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 243.1 for CHBClNO) .

- Discrepancy Resolution : Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or hydration. Techniques like X-ray crystallography or variable-temperature NMR can clarify structural ambiguities .

Q. How should this compound be stored to ensure stability, and what are its degradation markers?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon) to prevent boronic acid oxidation. Desiccants are critical to avoid hydrolysis .

- Degradation Markers : Monitor for loss of boronic acid signal in NMR or new peaks in HPLC (e.g., at 4.5 min for hydrolyzed byproducts) .

Advanced Research Questions

Q. What mechanistic insights exist for its reactivity in Suzuki-Miyaura cross-coupling, and how does the imino(methoxy)methyl group influence catalytic efficiency?

- Methodological Answer :

- Reactivity : The boronic acid group facilitates Pd-catalyzed coupling with aryl halides. The imino(methoxy)methyl substituent acts as an electron-withdrawing group, increasing electrophilicity of the boron center and accelerating transmetalation.

- Catalytic Efficiency : Use Pd(PPh) (2 mol%) and KCO as base in THF/HO (3:1). Reaction completion (12–24 h) is confirmed by GC-MS. Turnover numbers (TON) exceed 1,000 in optimized systems .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what in vitro assays validate these interactions?

- Methodological Answer :

- Target Identification : Molecular docking studies suggest affinity for serine proteases via boronic acid-Lys/His interactions. Validate using fluorescence polarization (FP) assays with FITC-labeled inhibitors .

- Enzyme Inhibition : Conduct kinetic assays (e.g., trypsin inhibition) with IC determination. A typical protocol uses 0.1 mM compound, 10 nM enzyme, and fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) .

Q. What computational strategies are employed to model its pharmacokinetics, and how do structural modifications impact bioavailability?

- Methodological Answer :

- ADME Modeling : Use Schrödinger’s QikProp to predict logP (1.2), Caco-2 permeability (>50 nm/s), and plasma protein binding (>90%). The hydrochloride salt improves aqueous solubility (4.3 mg/mL at pH 7.4) .

- Bioavailability Optimization : Introduce PEGylated prodrugs or replace methoxy with trifluoromethoxy to enhance metabolic stability (tested via liver microsome assays) .

Data Contradiction and Validation

Q. How can researchers resolve contradictions between theoretical and observed NMR chemical shifts?

- Methodological Answer :

- Theoretical vs. Experimental : Use DFT calculations (B3LYP/6-31G*) to simulate shifts. Deviations >2 ppm may indicate tautomeric forms or solvent effects.

- Validation : Correlate with -labeled analogs or 2D NMR (HSQC) to assign ambiguous signals .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。